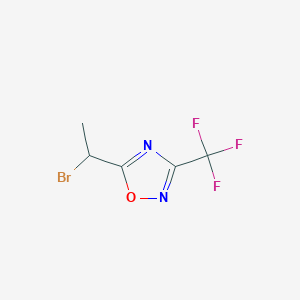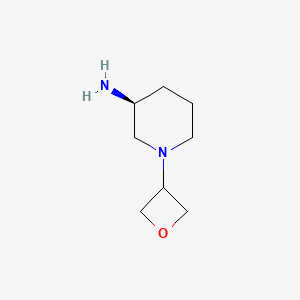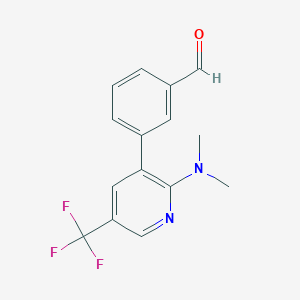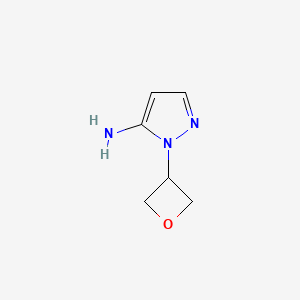
5-(1-Bromoethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
Overview
Description
The compound “5-(1-Bromoethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole” is an organic molecule that contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The molecule also contains a bromoethyl group and a trifluoromethyl group attached to the oxadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, with the bromoethyl and trifluoromethyl groups attached at the 5 and 3 positions, respectively . The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromoethyl and trifluoromethyl groups. The bromine atom in the bromoethyl group could potentially be a site of nucleophilic attack, leading to substitution reactions . The trifluoromethyl group could potentially influence the electronic properties of the oxadiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromoethyl and trifluoromethyl groups could potentially influence properties such as polarity, solubility, and boiling/melting points .Scientific Research Applications
Synthesis and Chemical Properties
5-(1-Bromoethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole is involved in various synthesis processes. For instance, the synthesis of difluoromethylene-containing 1,2,4-Oxadiazole compounds involves reactions with various unsaturated compounds to yield difluoromethylenated oxadiazole-containing compounds, such as γ-butyrolactones and tetrahydrofurans (Yang et al., 2007). Additionally, the photochemistry of fluorinated heterocyclic compounds highlights the synthesis of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles using photolytic processes (Pace et al., 2004).
Application in Material Science
Compounds related to 5-(1-Bromoethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole show potential in material science. The synthesis of fluorinated first-generation starburst molecules containing a triethanolamine core and 1,2,4-oxadiazoles indicates their potential applications as light-emitters in optoelectronic devices (Buscemi et al., 2006).
Role in Energetic Materials
The compound and its derivatives have been explored in the context of energetic materials. The synthesis, characterisation, and crystal structures of bi-oxadiazole derivatives featuring the trifluoromethyl group show potential for use in explosive and propulsive applications (Kettner et al., 2015). Another study on 5,5'-Bis-(trinitromethyl)-3,3'-bi-(1,2,4-oxadiazole) highlights its high density and potential in energetic applications (Kettner & Klapötke, 2014).
Photolytic and Radical Processes
The compound is involved in photolytic and radical processes, as evidenced by the study on photochemistry of fluorinated heterocyclic compounds (Pace et al., 2004) and the research on a radical-based route to 2-(trifluoromethyl)-1,3,4-oxadiazoles (Qin & Zard, 2015).
Future Directions
properties
IUPAC Name |
5-(1-bromoethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF3N2O/c1-2(6)3-10-4(11-12-3)5(7,8)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZLXGWSJWBPRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Bromoethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride](/img/structure/B1396234.png)



![[Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester](/img/structure/B1396239.png)


![1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide](/img/structure/B1396242.png)
![4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B1396244.png)
![2-[(5-{1-[(4-ethoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396248.png)
![2-[(5-{[(4-Methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide](/img/structure/B1396249.png)

![N'-[1-Amino-1-(4-methoxyphenyl)methylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1396255.png)
